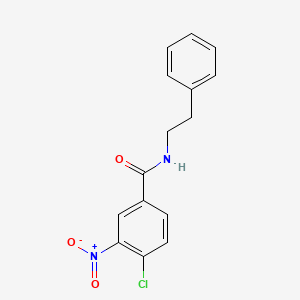

4-chloro-3-nitro-N-(2-phenylethyl)benzamide

Description

The exact mass of the compound this compound is 304.0614700 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-nitro-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c16-13-7-6-12(10-14(13)18(20)21)15(19)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFHJGXVFIWQSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations of the Ring:the Substituents on the 4 Chloro 3 Nitro N 2 Phenylethyl Benzamide Scaffold Are Amenable to Further Chemical Reactions:

Catalytic Approaches in Benzamide Synthesis

Conventional amide synthesis often relies on stoichiometric activating agents, which generate significant chemical waste. catalyticamidation.info This has driven the development of catalytic methods that are more atom-economical and environmentally benign. Catalytic direct amidation, where a carboxylic acid and an amine are coupled directly with the elimination of only water, represents a significant advancement in this area. catalyticamidation.infoucl.ac.uk

Catalysts for these reactions are often based on boron or various transition metals. researchgate.net Boronic acids, for example, have been extensively studied as catalysts that operate by activating the carboxylic acid, often requiring azeotropic removal of water to drive the reaction to completion. ucl.ac.uk

Heterogeneous Catalysis for Amidation

A significant step towards more sustainable chemical processes is the use of heterogeneous catalysts, which offer simplified product purification and catalyst recycling. doaj.orgresearchgate.net In the context of benzamide synthesis, various solid catalysts have been developed that facilitate the direct amidation of carboxylic acids and amines. researchgate.net

These solid catalysts are often based on metal oxides like zirconia (ZrO₂), titania (TiO₂), and silica (B1680970) (SiO₂), which possess Lewis acidic sites that can activate the carboxylic acid group. researchgate.net Metal-Organic Frameworks (MOFs) have also been explored as efficient and recyclable catalysts for direct amide formation, providing well-defined active sites within a porous structure. researchgate.net

Recent innovations include the development of solid acid catalysts, such as Lewis acidic ionic liquids immobilized on supports like diatomite earth, which can promote the condensation of benzoic acids and amines efficiently, sometimes enhanced by ultrasonic irradiation. researchgate.net Nanostructured carbon materials have also been functionalized to serve as supports for catalytic species, enabling amide coupling reactions under solvent-free conditions with microwave heating. acs.org

The table below compares different heterogeneous catalytic systems for amidation.

| Catalyst Type | Example | Key Features | Reaction Conditions |

| Metal Oxides | ZrO₂, TiO₂ | Commercially available, stable | High temperatures (>100°C), often anhydrous researchgate.net |

| Metal-Organic Frameworks | Zr-based MOF-808 | High surface area, tunable Lewis acidity, recyclable | 90°C, 12h researchgate.net |

| Supported Ionic Liquids | Diatomite earth@IL/ZrCl₄ | Recyclable, rapid reaction under sonication | Room temperature, ultrasonic irradiation researchgate.netresearchgate.net |

| Functionalized Carbon | Carbon Nano-Onions (CNOs) | High surface area, solvent-free conditions | Microwave heating (150°C) acs.org |

Green Chemistry Principles in Synthetic Route Development

The synthesis of amides is a primary focus for the application of green chemistry principles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.govresearchgate.net Catalytic direct amidation is inherently greener than traditional methods as its only byproduct is water, leading to high atom economy. ucl.ac.uk

Key considerations in developing green synthetic routes for compounds like this compound include:

Solvent Choice : Traditional dipolar aprotic solvents like DMF and chlorinated solvents such as dichloromethane (B109758) are effective but pose health and environmental risks. ucl.ac.uk Research is focused on utilizing greener solvent alternatives or developing solvent-free reaction conditions. nih.govresearchgate.net

Catalyst Selection : The shift from stoichiometric reagents to recyclable heterogeneous or biocatalytic systems is a core principle. ucl.ac.ukdoaj.org Enzymes, such as lipases, have demonstrated the ability to catalyze amide bond formation under mild, anhydrous conditions, offering a highly sustainable option. nih.gov

Energy Consumption : Methods that operate at lower temperatures, such as those using highly active catalysts, biocatalysts, or alternative energy sources like ultrasound or microwave irradiation, contribute to a more sustainable process. researchgate.netacs.org Electrosynthesis is another emerging green route for amide preparation. rsc.org

Waste Reduction : The ideal synthesis minimizes waste by avoiding protecting groups and stoichiometric activating agents. The Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, is a key metric for evaluating the greenness of a process. ucl.ac.uk

By integrating these principles, the synthesis of benzamides is evolving towards more sustainable and efficient manufacturing processes.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 3 Nitro N 2 Phenylethyl Benzamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For "4-chloro-3-nitro-N-(2-phenylethyl)benzamide," ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons on the 4-chloro-3-nitrobenzoyl moiety would typically appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the chloro and nitro groups. The protons on the phenylethyl side chain would present as two triplets, corresponding to the two methylene (B1212753) (-CH₂-) groups, typically in the range of δ 2.8-3.8 ppm. The amide proton (N-H) is expected to appear as a broad singlet or a triplet, with its chemical shift being solvent-dependent. For a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, the amide proton appears as a triplet at δ 8.95 ppm, and the methylene protons are observed at δ 3.59 ppm and δ 2.94 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The carbonyl carbon (C=O) of the amide is expected to resonate significantly downfield, typically in the range of δ 165-175 ppm. Aromatic carbons would appear between δ 120-150 ppm, with the carbon bearing the nitro group being the most deshielded. The two methylene carbons of the phenylethyl group would be found in the upfield region, typically between δ 35-45 ppm. For instance, in N-(3-chlorophenethyl)-4-nitrobenzamide, the carbonyl carbon is observed at δ 165.05 ppm, and the methylene carbons appear at δ 41.09 and δ 34.81 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (N-H) | ~8.5 - 9.0 (broad singlet or triplet) | - |

| Carbonyl (C=O) | - | ~164 - 168 |

| Aromatic (C-H) | ~7.5 - 8.5 (multiplets) | ~120 - 150 |

| Methylene (CH₂) | ~2.8 - 3.8 (triplets) | ~35 - 45 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For "this compound" (C₁₅H₁₃ClN₂O₃), the expected exact mass would be approximately 304.06 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 304. A characteristic feature would be the isotopic pattern of the chlorine atom, with a peak at m/z 306 that is approximately one-third the intensity of the molecular ion peak. Common fragmentation pathways for such benzamides involve cleavage of the amide bond. This would likely lead to the formation of a 4-chloro-3-nitrobenzoyl cation (m/z 184/186) and a phenylethylaminium radical cation or related fragments. Another significant fragmentation could be the loss of the nitro group. For the related N-(3-chlorophenethyl)-4-nitrobenzamide, a key fragmentation pathway involves cleavage of the amide bond.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 304/306 | Molecular Ion |

| [M-NO₂]⁺ | 258/260 | Loss of nitro group |

| [C₇H₃ClNO₂]⁺ | 184/186 | 4-chloro-3-nitrobenzoyl cation |

| [C₈H₁₀N]⁺ | 120 | Phenylethylaminium fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit several characteristic absorption bands. A prominent band for the N-H stretching vibration of the secondary amide would be expected around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group would typically appear as a strong absorption in the region of 1640-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would produce strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings would be seen in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would likely appear in the fingerprint region, below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The presence of the nitro-substituted benzene (B151609) ring and the benzoyl group in "this compound" would lead to characteristic UV absorptions. It is anticipated that the compound would exhibit strong absorption bands in the UV region, likely between 250 and 350 nm, corresponding to π→π* transitions within the aromatic systems.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amide) | ~3300 | Stretching |

| C=O (Amide) | ~1640 - 1680 | Stretching |

| NO₂ (Nitro) | ~1530 (asymmetric), ~1350 (symmetric) | Stretching |

| Aromatic C-H | >3000 | Stretching |

| C-Cl | <800 | Stretching |

X-ray Crystallography for Absolute Stereochemistry and Conformation

It is expected that the amide linkage would adopt a trans conformation, which is generally more stable. The crystal structure of a similar compound, 3-chloro-N-(2-nitrophenyl)benzamide, reveals that the mean plane of the amide fragment subtends dihedral angles of 15.2° and 8.2° with the two benzene rings. In the crystal lattice, molecules of "this compound" would likely be linked by intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, forming chains or more complex networks.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for its isolation. For "this compound," a reverse-phase HPLC method would be suitable for purity assessment.

A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The separation is based on the differential partitioning of the compound between the nonpolar stationary phase and the more polar mobile phase. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. For a related compound, Benzamide (B126), 4-chloro-3-nitro-N-phenyl-, a reverse-phase HPLC method using a mobile phase of acetonitrile, water, and phosphoric acid has been described.

Interactive Data Table: Typical HPLC Conditions for Analysis of Benzamides

| Parameter | Condition |

| Column | C18 (Reverse-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (at a wavelength of maximum absorbance) |

| Flow Rate | ~1.0 mL/min |

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 Nitro N 2 Phenylethyl Benzamide

Molecular Docking Studies for Putative Biological Target Interactions

No specific molecular docking studies for 4-chloro-3-nitro-N-(2-phenylethyl)benzamide were found in the available literature. This type of analysis would typically involve predicting how the compound binds to specific protein targets, which could elucidate its potential mechanism of action.

Ligand-Protein Binding Mode Predictions

Information regarding the predicted binding modes of this compound with any biological protein is not available.

Scoring Function Analysis for Binding Affinity Estimation

There is no data from scoring function analyses to estimate the binding affinity of this compound to any putative biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed or published that specifically include this compound. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Descriptor Selection and Model Development

Details on the selection of molecular descriptors and the development of QSAR models for this compound are not present in the scientific literature.

Predictive Capabilities for Biological Activity

The predictive capabilities of any QSAR model for the biological activity of this compound cannot be assessed as no such models have been reported.

Density Functional Theory (DFT) Calculations

No studies employing Density Functional Theory (DFT) to investigate the electronic structure, geometry, and other molecular properties of this compound have been published. DFT calculations provide insights into the fundamental quantum mechanical properties of a molecule.

Electronic Structure and Reactivity Descriptors

Computational methods such as Density Functional Theory (DFT) are instrumental in elucidating the electronic characteristics of such molecules. For related nitroaromatic compounds, DFT calculations have been used to analyze the molecular electrostatic potential (MEP), which identifies the electrophilic and nucleophilic sites within the molecule. In the case of this compound, the nitro group and the chloro-substituted aromatic ring are expected to be regions of high electrophilicity.

Key electronic structure and reactivity descriptors that would be determined through computational analysis include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in predicting the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO provides insights into the molecule's excitability and its ability to participate in chemical reactions.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential, derived from HOMO and LUMO energies, offer a quantitative measure of the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding and antibonding interactions within the molecule, including hyperconjugative interactions that contribute to its stability.

| Descriptor | Predicted Influence on this compound |

|---|---|

| HOMO-LUMO Gap | Expected to be relatively small due to the presence of the nitroaromatic system, indicating potential for reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential likely localized on the oxygen atoms of the nitro and carbonyl groups, indicating sites for electrophilic attack. Positive potential expected around the hydrogen atoms of the amide group. |

| Dipole Moment | A significant dipole moment is anticipated due to the presence of polar C-Cl, N-O, and C=O bonds. |

Conformational Analysis and Energetics

The conformational landscape of this compound is characterized by the rotational freedom around several key single bonds, most notably the amide C-N bond and the bonds within the N-(2-phenylethyl) side chain. Computational conformational analysis helps in identifying the most stable conformers and the energy barriers between them.

| Rotatable Bond | Expected Stable Conformation(s) | Energetic Considerations |

|---|---|---|

| Amide C-N bond | The trans conformation is expected to be significantly more stable than the cis conformation. | The energy barrier for rotation around the amide bond is typically high due to its partial double bond character. |

| N-CH2 bond | Multiple low-energy conformers are possible due to rotation, influenced by steric and electronic interactions with the benzamide (B126) core. | Relatively low rotational barriers are expected, leading to conformational flexibility at room temperature. |

| CH2-CH2 bond | Staggered conformations (gauche and anti) are likely to be the most stable. | The energy difference between the staggered conformers is typically small. |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis and degradation of complex organic molecules like this compound.

Transition State Characterization

The synthesis of this compound can be achieved via the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride. mdpi.com In this case, 2-phenylethylamine would react with 4-chloro-3-nitrobenzoyl chloride. Computational modeling of this reaction would involve locating the transition state (TS) for the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.

Characterization of the transition state would involve:

Geometry Optimization: Determining the three-dimensional structure of the transition state.

Frequency Analysis: Confirming the presence of a single imaginary frequency corresponding to the reaction coordinate, which verifies it as a true transition state.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path from the transition state down to the reactants and products to ensure it connects the correct minima on the potential energy surface.

Energetic Profiles of Synthetic and Degradation Pathways

Degradation Pathways: Chlorinated nitroaromatic compounds are known environmental pollutants, and understanding their degradation is crucial. researchgate.net Computational studies can explore various degradation pathways, including microbial degradation and advanced oxidation processes. For instance, the degradation of 4-chloro-2-nitrophenol by ozonation has been studied, identifying intermediate products. researchgate.net

Mass spectrometry data of a similar compound, N-(3-chlorophenethyl)-4-nitrobenzamide, reveals fragmentation pathways that can be indicative of potential degradation mechanisms. mdpi.com The primary fragmentation involves the cleavage of the amide bond. mdpi.com Computational modeling can be used to calculate the energetic profiles of these fragmentation pathways, providing insights into the most likely degradation products.

| Pathway | Key Computational Insights |

|---|---|

| Synthesis (Schotten-Baumann Reaction) | Calculation of the activation energy for the nucleophilic attack of the amine on the acyl chloride. Determination of the overall reaction thermodynamics. |

| Degradation (e.g., Amide Bond Cleavage) | Calculation of the bond dissociation energies to predict the most labile bonds. Modeling of potential degradation intermediates and their stability. |

| Degradation (Reduction of Nitro Group) | Investigation of the stepwise reduction of the nitro group to nitroso, hydroxylamino, and amino functionalities. |

| Degradation (Dechlorination) | Exploration of reductive, oxidative, or hydrolytic dechlorination mechanisms. |

Pre Clinical Biological Evaluation and Mechanistic Insights

In Vitro Biological Screening Paradigms

Cell-Free Enzymatic Assays

No studies reporting the evaluation of 4-chloro-3-nitro-N-(2-phenylethyl)benzamide in cell-free enzymatic assays were identified. Consequently, there is no data available on its potential inhibitory or modulatory effects on specific enzymes.

Cell-Based Phenotypic Screening (e.g., antiproliferative activity in cancer cell lines)

There are no published reports on the antiproliferative activity of this compound in any cancer cell lines. Therefore, no data tables on its cytotoxic or cytostatic effects can be provided.

Antimicrobial Activity Evaluation against Pathogenic Strains

No research was found that investigated the antimicrobial properties of this compound against any pathogenic bacterial or fungal strains. As a result, there is no information on its minimum inhibitory concentrations (MICs) or other measures of antimicrobial efficacy.

Elucidation of Molecular and Cellular Mechanisms of Action

Target Identification and Validation

In the absence of any biological activity data, there have been no studies aimed at identifying and validating the molecular targets of this compound.

Receptor Binding Studies

No literature is available describing receptor binding studies for this compound. Thus, its affinity and selectivity for any known receptors are undetermined.

Enzyme Inhibition Kinetics

There is currently no publicly available scientific literature detailing the enzyme inhibition kinetics of this compound. Research on structurally related benzamide (B126) derivatives has explored their potential as enzyme inhibitors; however, these findings cannot be directly extrapolated to the specific compound . For instance, various substituted benzamides have been investigated for their effects on a range of enzymes, but data on the inhibitory concentrations (e.g., IC50 or Ki values) and the mechanism of action for this compound are not present in the current body of scientific research.

Cellular Pathway Modulation (e.g., tubulin polymerization inhibition)

Specific studies on the modulation of cellular pathways by this compound, including its potential effects on tubulin polymerization, have not been reported in the available scientific literature. While other novel chemical compounds, including some with nitroaromatic moieties, have been identified as inhibitors of tubulin assembly, there is no evidence to suggest that this compound shares this mechanism of action. Investigations into how this specific compound affects cellular signaling, cell cycle progression, or apoptosis are absent from published research.

In Vivo Studies in Relevant Animal Models (Pre-clinical)

A review of preclinical research reveals a lack of in vivo studies conducted on this compound in any relevant animal models.

Efficacy Assessment in Disease Models (e.g., antidiabetic, anti-inflammatory, anticancer animal models)

There are no published studies assessing the efficacy of this compound in animal models of diabetes, inflammation, cancer, or any other disease. Consequently, no data is available to support its potential therapeutic effects in a living organism.

Pharmacodynamic Endpoints (excluding toxicokinetics)

Due to the absence of in vivo studies, there is no information regarding the pharmacodynamic endpoints of this compound. The biochemical and physiological effects of the compound following administration in animal models have not been characterized.

Molecular Biomarker Analysis in Animal Tissues

There is no data available from the analysis of molecular biomarkers in animal tissues following treatment with this compound, as no such preclinical studies have been documented.

Structure Activity Relationship Sar Studies of 4 Chloro 3 Nitro N 2 Phenylethyl Benzamide Analogs

Design and Synthesis of Analogs with Systematic Structural Modifications

The design and synthesis of analogs of 4-chloro-3-nitro-N-(2-phenylethyl)benzamide are founded on established principles of medicinal chemistry, involving the strategic alteration of its three main components: the substituted benzoyl moiety, the amide linker, and the N-phenylethyl group. The primary synthetic route to these benzamide (B126) derivatives typically involves the acylation of 2-phenylethylamine or its substituted variants with a corresponding 4-chloro-3-nitrobenzoyl chloride. This reaction, often a variation of the Schotten-Baumann reaction, provides a straightforward method for creating the amide bond. mdpi.com

Systematic structural modifications are planned to probe the importance of various features. For the benzoyl ring, this includes:

Positional Isomers: Moving the chloro and nitro groups to other positions on the ring to assess the impact of their electronic and steric effects.

Substitution Analogs: Replacing the chloro group with other halogens (e.g., fluoro, bromo) or with bioisosteric groups like a methyl or trifluoromethyl group. Similarly, the nitro group can be replaced with other electron-withdrawing groups (e.g., cyano, sulfonyl) or electron-donating groups to modulate the electronic properties of the ring.

For the N-phenylethyl moiety, modifications often involve:

Ring Substitution: Introducing various substituents (e.g., methoxy, chloro, methyl) at different positions on the phenyl ring to explore steric and electronic influences on target binding.

Chain Homologation or Constriction: Altering the length of the ethyl chain to determine the optimal distance between the amide and the terminal phenyl ring.

Modifications to the amide linker itself, though less common, can also be explored to understand the role of its hydrogen bonding capabilities and conformational rigidity.

The synthesis of these analogs generally follows a convergent approach where the substituted benzoic acids are converted to their more reactive acyl chlorides, typically using reagents like thionyl chloride or oxalyl chloride. These acyl chlorides are then reacted with the appropriate phenylethylamine derivatives in the presence of a base to yield the final benzamide analogs. cyberleninka.ru

Correlating Structural Features with Observed Biological Activity

The biological activity of the synthesized analogs is assessed through various in vitro and/or in vivo assays, and the resulting data is used to establish clear correlations between specific structural features and the observed activity.

Chloro Group: The chlorine atom can enhance biological activity through several mechanisms. Its lipophilicity can improve membrane permeability, and it can participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms in a protein's binding pocket. The position of the chlorine atom is crucial; for instance, in some series of benzamide derivatives, a chloro substituent at a specific position is critical for potent activity, while its relocation can lead to a significant decrease in potency.

Nitro Group: The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can be vital for orienting the molecule within a binding site and for establishing key hydrogen bonds. mdpi.com However, the presence of a nitro group can also be associated with toxicity, which necessitates careful consideration in drug design. mdpi.com SAR studies on related benzamide series have shown that replacing the nitro group with other substituents can dramatically alter the activity profile. In some cases, a nitro group is essential for high potency, while in others, it can be replaced by other groups with improved safety profiles.

The combination of a chloro and a nitro group, as in this compound, creates a unique electronic environment on the benzoyl ring that likely plays a significant role in its biological effects.

The N-(2-phenylethyl) moiety is a common pharmacophore in many biologically active compounds, known to engage in hydrophobic and aromatic interactions within protein binding sites. researchgate.net

Hydrophobic Interactions: The phenyl ring of the phenylethyl group is likely to interact with hydrophobic pockets in the target protein, contributing significantly to the binding affinity. The ethyl linker provides flexibility, allowing the phenyl group to adopt an optimal orientation for these interactions.

Aromatic Interactions: The aromatic ring can also participate in π-π stacking or cation-π interactions with complementary amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.

SAR studies involving modifications to this moiety are crucial for understanding the specific requirements of the target. For example, the introduction of substituents on the phenyl ring can modulate the strength of these interactions. Electron-donating groups might enhance cation-π interactions, while bulky substituents could sterically hinder binding. The optimal substitution pattern provides valuable information about the topology of the binding pocket.

The amide bond is a key structural feature, providing a rigid planar unit that can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). These hydrogen bonding capabilities are often essential for anchoring the ligand within the active site of a protein.

Modifications to the amide linkage, such as N-alkylation or replacement with a bioisosteric group like a reverse amide or an ester, can have a profound impact on biological activity.

N-Alkylation: Introducing a small alkyl group, such as a methyl group, on the amide nitrogen removes the hydrogen bond donor capability. If the N-H hydrogen bond is critical for activity, this modification will likely lead to a significant loss of potency.

Bioisosteric Replacement: Replacing the amide with other functional groups that mimic its size and electronic properties but have different hydrogen bonding patterns or conformational preferences can help to probe the importance of the amide's structural features. For instance, replacing the ester group in a compound with an amide has been shown to improve metabolic stability while retaining the ability to interact with the target. nih.gov

The following table summarizes the expected impact of various structural modifications on the biological activity of this compound analogs, based on general principles of medicinal chemistry.

| Structural Modification | Rationale | Expected Impact on Activity |

|---|---|---|

| Benzoyl Ring | ||

| Relocation of Cl/NO2 groups | To probe the importance of substitution pattern for target binding. | Activity is likely to be highly sensitive to the positions of these groups. |

| Replacement of Cl with other halogens | To evaluate the role of halogen size and electronegativity. | Gradual changes in activity are expected, with F, Br, and I analogs showing potentially different potencies. |

| Replacement of NO2 with other groups | To assess the necessity of a strong electron-withdrawing group and hydrogen bond acceptor. | Significant changes in activity are expected, depending on the electronic and steric properties of the new substituent. |

| Phenylethyl Moiety | ||

| Substitution on the phenyl ring | To explore the steric and electronic requirements of the hydrophobic binding pocket. | Substituents that enhance favorable interactions or have optimal steric fit will increase activity. |

| Alteration of the ethyl chain length | To determine the optimal distance between the benzamide and the phenyl ring. | A specific chain length is likely to be optimal for activity. |

| Amide Linkage | ||

| N-methylation | To remove the hydrogen bond donating capability. | A significant decrease in activity if the N-H hydrogen bond is crucial for binding. |

| Replacement with a bioisostere | To evaluate the importance of the amide's structural and electronic properties. | The impact will depend on how well the bioisostere mimics the key interactions of the amide group. |

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure of the biological target, ligand-based drug design strategies are invaluable. Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov

A pharmacophore model for this compound and its analogs would be developed based on the structures of a set of active compounds. The model would typically consist of features such as:

Hydrogen Bond Acceptors: Corresponding to the oxygen atoms of the nitro group and the carbonyl of the amide.

Hydrogen Bond Donor: The N-H group of the amide.

Aromatic Ring: The benzoyl ring and the phenyl ring of the phenylethyl moiety.

Hydrophobic Center: The phenyl ring of the phenylethyl group.

The spatial arrangement of these features, including the distances and angles between them, defines the pharmacophore. This model serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. Furthermore, the pharmacophore model can guide the design of new analogs by ensuring that proposed modifications retain the key features necessary for activity. The development of a statistically significant pharmacophore model requires a diverse set of active and inactive compounds to ensure its predictive power. nih.gov

Emerging Research Directions and Future Perspectives for 4 Chloro 3 Nitro N 2 Phenylethyl Benzamide

Potential for Development into Advanced Pre-clinical Research Tools

The development of 4-chloro-3-nitro-N-(2-phenylethyl)benzamide into an advanced pre-clinical research tool hinges on the well-documented activities of its constituent chemical groups. The 2-phenethylamine moiety is a crucial component of many neuroactive compounds, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine. nih.govwikipedia.org Derivatives of 2-phenethylamine are known to interact with a variety of central nervous system targets, such as dopamine transporters (DAT), and have been explored for their therapeutic potential in mood disorders and attention deficit hyperactivity disorder (ADHD). nih.govbiomolther.orgmdpi.com

The substituted benzamide (B126) portion of the molecule also has a rich history in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including antipsychotic, anti-inflammatory, and analgesic properties. walshmedicalmedia.comnih.govresearchgate.net The presence of a chloro and a nitro group on the benzamide ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, which are key determinants of its pharmacokinetic and pharmacodynamic profiles. mdpi.com For instance, a preliminary structure-activity relationship (SAR) study on a series of N-substituted benzamide derivatives suggested that the presence of a chlorine atom or a nitro-group on the benzene (B151609) ring can impact anti-proliferative activity. nih.gov

Given these characteristics, this compound could be investigated as a molecular probe to study specific biological pathways. Its potential interaction with neuroreceptors or enzymes could be leveraged to develop assays for identifying other modulators of these targets. Furthermore, with appropriate labeling (e.g., with a fluorescent tag or a radioisotope), it could serve as a tool for in vitro and in vivo imaging studies to visualize the distribution and density of its biological targets.

Table 1: Potential Pre-clinical Research Applications of this compound

| Application Area | Rationale | Potential Impact |

| Molecular Probe | The phenethylamine (B48288) and substituted benzamide moieties suggest potential affinity for neuroreceptors or enzymes. | Facilitate the study of receptor pharmacology and enzyme kinetics. |

| Assay Development | Could be used as a competitor ligand in binding assays to screen for new bioactive compounds. | Accelerate the discovery of novel therapeutic agents. |

| Imaging Agent | Radiolabeling or fluorescent tagging could enable visualization of target distribution in tissues and living organisms. | Provide insights into the role of the target in health and disease. |

Exploration of Novel Biological Targets

The diverse biological activities of substituted benzamides suggest that this compound may interact with a range of biological targets beyond the classical ones. researchgate.netwalshmedicalmedia.com While many known benzamides target dopamine receptors, there is growing interest in their effects on other cellular systems. nih.govresearchgate.net For example, some benzamide derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. mdpi.com

The Hedgehog signaling pathway, crucial in embryonic development and implicated in some cancers, is another area where novel benzamide derivatives have shown promise as smoothened antagonists. nih.gov Additionally, the anti-proliferative effects of some N-substituted benzamides are being explored, with histone deacetylases (HDACs) identified as a potential target. nih.govresearchgate.net A study on novel 4-substituted-3-nitrobenzamide derivatives indicated potent anti-tumor activity against several cancer cell lines. nih.gov

The exploration of novel targets for this compound could involve a combination of computational and experimental approaches. Molecular docking studies could predict potential binding sites on a variety of proteins, which could then be validated through in vitro binding and functional assays.

Table 2: Hypothetical Novel Biological Targets for this compound

| Target Class | Example | Rationale for Investigation |

| Enzymes | Acetylcholinesterase (AChE), β-secretase (BACE1), Histone Deacetylases (HDACs) | Benzamide derivatives have shown inhibitory activity against these enzymes. nih.govmdpi.com |

| Signaling Pathways | Hedgehog Signaling (Smoothened receptor) | Novel benzamides have been identified as antagonists of this pathway. nih.gov |

| Ion Channels | Voltage-gated sodium or calcium channels | The neuroactive nature of the phenethylamine moiety suggests potential modulation of ion channels. |

| G-Protein Coupled Receptors (GPCRs) | Orphan GPCRs | The vast number of uncharacterized GPCRs presents an opportunity for discovering novel interactions. |

Integration with High-Throughput Screening and Omics Technologies

The discovery of the biological activities and molecular targets of this compound could be significantly accelerated through the use of high-throughput screening (HTS) and "omics" technologies. HTS allows for the rapid screening of large libraries of compounds against specific biological targets or in cell-based assays to identify "hits" with desired activities. nih.govthermofisher.com A library of compounds structurally related to this compound could be synthesized and screened to establish a preliminary structure-activity relationship. nih.gov

Omics technologies, such as genomics, proteomics, and metabolomics, provide a global view of the changes occurring within a biological system in response to a chemical compound. nih.govresearchgate.net For example, treating cells with this compound and analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) could provide clues about its mechanism of action and identify potential off-target effects. nih.govmdpi.com This unbiased approach is particularly valuable for identifying novel biological pathways affected by the compound. mdpi.com

The integration of these technologies can create a powerful discovery pipeline. Hits from an HTS campaign can be further characterized using omics approaches to prioritize compounds for further development and to gain a deeper understanding of their biological effects.

Challenges and Opportunities in the Academic Research of Substituted Benzamides

The academic research of substituted benzamides like this compound is presented with both challenges and opportunities. A significant challenge lies in the chemical synthesis and modification of these molecules. While the formation of the amide bond is a fundamental transformation in organic chemistry, the selective functionalization of the benzamide core can be complex. mdpi.com However, recent advances in synthetic methodologies, such as transition-metal catalysis, are providing new tools for the efficient synthesis of diverse benzamide libraries. researchgate.net

Another challenge is the potential for off-target effects and toxicity. The same structural features that confer a wide range of biological activities can also lead to interactions with multiple targets, which can result in undesirable side effects. walshmedicalmedia.com Thorough preclinical evaluation is therefore essential.

Despite these challenges, there are significant opportunities for academic researchers in this field. The vast chemical space of substituted benzamides remains largely unexplored, offering the potential for the discovery of novel compounds with unique biological activities. researchgate.net There is also a growing interest in multi-target drugs, and the ability of benzamide derivatives to interact with multiple biological targets could be harnessed to develop therapies for complex diseases. mdpi.com Furthermore, the development of novel benzamides as research tools can contribute to a deeper understanding of fundamental biological processes.

Q & A

Q. Table 1: Comparative Spectral Data for Structural Confirmation

| Technique | Key Observations | Reference Compound Match |

|---|---|---|

| -NMR (400 MHz) | Phenethyl CH: δ 3.65 (t, J=7.2 Hz) | δ 3.63–3.68 |

| ESI-MS | [M+H]: 345.7 | 345.7 (calculated) |

| IR (KBr) | ν(C=O): 1665 cm | 1660–1680 cm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.